Fmoc-L-homocystine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

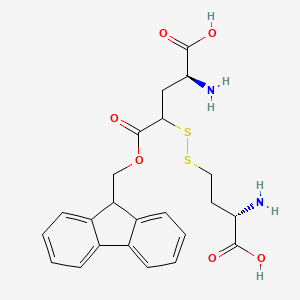

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S2/c24-18(21(26)27)9-10-32-33-20(11-19(25)22(28)29)23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12,24-25H2,(H,26,27)(H,28,29)/t18-,19-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSMLTOHPQSVDI-NFBCFJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)SSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Evolution and Significance of Amino Acid Protection Strategies

The chemical synthesis of peptides, which are chains of amino acids, is a foundational process in biochemistry and pharmaceutical development. wikipedia.org A critical challenge in this process is controlling the reactive sites of the amino acids to ensure they link together in the correct sequence. nih.gov This is achieved through the use of "protecting groups," which temporarily block certain functional groups to prevent unwanted side reactions. wikipedia.orgthermofisher.com

The development of these protection strategies has been a major focus of chemical research. Early methods utilized protecting groups like the Carbobenzoxy (Z) group and the tert-butyloxycarbonyl (Boc) group. publish.csiro.au The Boc strategy, developed in the 1950s, involves protecting the amino group of an amino acid with a Boc group, which is later removed using a moderately strong acid. wikipedia.orgthermofisher.com

A significant advancement came with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. publish.csiro.auontosight.ai The Fmoc group is stable under acidic conditions but can be easily removed with a mild base, such as piperidine (B6355638). thermofisher.comwikipedia.org This "base-labile" nature offers a key advantage, as the deprotection conditions are gentler and less likely to damage the growing peptide chain. thermofisher.comamericanpeptidesociety.org This has made the Fmoc strategy particularly popular for solid-phase peptide synthesis (SPPS), a technique where peptides are built on a solid support, and is well-suited for automated synthesizers. nih.govamericanpeptidesociety.org The choice between Boc and Fmoc strategies depends on the specific peptide being synthesized, with Fmoc often being preferred for longer, more complex peptides due to the milder conditions. thermofisher.comamericanpeptidesociety.org

Homocysteine As a Building Block in Complex Chemical Systems

Homocysteine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code. ontosight.ai However, it is an important intermediate in the metabolism of methionine, a standard amino acid. researchgate.net Elevated levels of homocysteine in the body have been linked to various health issues. ontosight.ai

In the realm of chemical synthesis, homocysteine and its derivatives are valuable building blocks. mdpi.comresearchgate.net A key feature of homocysteine is its thiol group (-SH), which is highly reactive and can participate in a variety of chemical transformations. This thiol group allows for the formation of disulfide bonds, which are crucial for creating cyclic peptides. chemimpex.com Cyclic peptides are often more stable and have enhanced biological activity compared to their linear counterparts. chemimpex.com

One important derivative is homocysteine thiolactone, a cyclic thioester formed from homocysteine. mdpi.comencyclopedia.pub This compound is a versatile building block for creating polymers, hydrogels, and other functional materials. researchgate.netmdpi.com The ability of homocysteine derivatives to be incorporated into larger molecules makes them useful tools in drug discovery, bioconjugation (attaching molecules to biological structures), and materials science. chemimpex.com

Overview of Fmoc L Homocystine S Research Relevance

Formation of the Disulfide Linkage in this compound

The final step in the synthesis of this compound is the formation of the disulfide bond between two molecules of Fmoc-L-homocysteine. This can be achieved through several methods, primarily involving oxidative dimerization.

The most direct method for forming the disulfide bond is the oxidation of the free thiol groups of two Fmoc-L-homocysteine molecules. After the removal of the thiol protecting groups, the resulting free thiols can be oxidized using various reagents. A common industrial process for producing L-homocystine itself involves the oxidation of the disodium (B8443419) salt of D,L-homocysteine with molecular oxygen in the presence of metal catalysts like Fe³⁺ or Cu²⁺. vulcanchem.com While this specific method applies to the unprotected amino acid, similar principles of air oxidation or the use of mild oxidizing agents can be applied to the protected Fmoc-L-homocysteine precursor. The majority of unbound homocysteine in biological systems is oxidized to form dimers (homocystine) or mixed disulfides. nih.gov

More controlled and selective methods for disulfide bond formation are often preferred, especially in the context of complex peptide synthesis where multiple disulfide bonds may be required. nih.govbenthamscience.com These methods rely on the specific reactivity of different protected thiol groups.

One such strategy is the thiol-disulfide interchange. csic.es As mentioned earlier, a cysteine residue protected with an activating group like SIT can react specifically with a free thiol to form a disulfide bond. csic.es This approach offers high yields and minimizes byproducts. csic.es

Another approach involves the use of reagents like 2,2´-dipyridyl diselenide (PySeSePy). nih.gov This chemical tool can deprotect Cys(Acm) or Cys(Mob) groups to form a Cys-S-Se-Py adduct. nih.gov This adduct can then be chemoselectively reduced to facilitate disulfide bond formation. nih.govuvm.edu Such methods provide a high degree of control over which cysteine or homocysteine residues are linked, which is essential for synthesizing peptides with defined three-dimensional structures. nih.gov

Regioselective Disulfide Formation in Polypeptide Contexts

The formation of specific, or regioselective, disulfide bonds is critical when synthesizing complex peptides containing multiple cysteine or homocysteine residues. springernature.comnih.gov Incorrect disulfide pairing can lead to a multitude of misfolded isomers with no biological activity. The primary strategy to control disulfide bond formation is the use of orthogonal thiol-protecting groups. rsc.orgspringernature.com This approach involves protecting different pairs of thiol groups with protectors that can be removed under different, non-interfering chemical conditions, allowing for the stepwise and directed formation of each disulfide bridge. nih.govrsc.orgbachem.com

The methods for regioselective disulfide formation are generally applicable to both cysteine and its homolog, homocysteine. springernature.compeptide.co.jp A widely used orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis (SPPS) combines the acid-labile trityl (Trt) group with the iodine-labile acetamidomethyl (Acm) group. bachem.comrsc.org In a typical scheme, a peptide is synthesized with two homocysteine residues protected with Trt and two others with Acm. After peptide assembly, the acid-labile Trt groups are removed during the standard trifluoroacetic acid (TFA) cleavage from the resin, leaving the Acm groups intact. rsc.org The first disulfide bond between the now-free thiols can then be formed through mild oxidation. rsc.org Subsequently, the Acm groups are removed using a reagent like iodine, which simultaneously oxidizes the second pair of thiols to form the second disulfide bond. rsc.org

Another effective combination involves the tert-butylthio (StBu) group. nih.gov The StBu group is stable to the acidic conditions used for Trt removal but can be selectively cleaved by reducing agents like phosphines. rsc.orgnih.gov This allows for a three-tiered orthogonal strategy in combination with Trt and Acm, enabling the synthesis of peptides with three distinct disulfide bonds. nih.gov The choice of protecting groups and the order of their removal are crucial for the successful synthesis of the target peptide with the correct disulfide connectivity. bachem.com

Table 2: Common Orthogonal Thiol Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Orthogonal To | Reference(s) |

|---|---|---|---|---|

| Trityl | Trt | Trifluoroacetic Acid (TFA), mild acid | Acm, StBu, Phacm | , bachem.com, rsc.org |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate, Thallium(III) trifluoroacetate | Trt, StBu, Phacm | , bachem.com, rsc.org |

| tert-Butylthio | StBu | Reducing agents (e.g., dithiothreitol (B142953), tributylphosphine) | Trt, Acm | rsc.org, rsc.org, nih.gov |

| Phenylacetamidomethyl | Phacm | Penicillin amidohydrolase (enzyme), Iodine (I₂) | Trt | |

| 4-Methoxytrityl | Mmt | Dilute acid (e.g., 1% TFA) | Acm, StBu, Trt | researchgate.net |

Solid-Phase Peptide Synthesis (SPPS) Integration

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group of L-homocystine makes it highly suitable for Fmoc-based SPPS, a cornerstone of modern peptide synthesis. chemimpex.comsigmaaldrich.com This method allows for the stepwise assembly of amino acids into a peptide chain on a solid support.

Incorporation into Linear Peptide Sequences

This compound can be incorporated into linear peptide sequences using standard Fmoc-SPPS protocols. sigmaaldrich.comalfa-chemistry.com The Fmoc group provides stable protection to the α-amino group during the coupling of subsequent amino acids and can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for chain elongation. universiteitleiden.nlethz.ch The use of derivatives like Fmoc-S-trityl-L-homocysteine is also common, where the trityl group offers protection for the thiol group, preventing unwanted side reactions. chemimpex.comsigmaaldrich.com This protected form is stable under various reaction conditions, enhancing its utility in creating complex peptide sequences. chemimpex.com

The general workflow for incorporating this compound or its protected variants into a peptide chain via Fmoc-SPPS involves the following steps:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the solid support using a piperidine solution in a solvent like dimethylformamide (DMF). universiteitleiden.nl

Activation and Coupling: The carboxylic acid group of the incoming this compound (or a protected derivative) is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (B1436442) (HOBt). vulcanchem.com The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.

Washing: The solid support is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired linear peptide sequence is assembled.

Challenges and Optimization in Fmoc-SPPS with Sulfur-Containing Amino Acids

The presence of sulfur-containing amino acids like homocystine can present challenges during Fmoc-SPPS. The thiol groups are susceptible to oxidation and other side reactions. bachem.com One of the major challenges is the potential for racemization, the loss of chiral integrity at the α-carbon, which can be exacerbated by certain coupling conditions. mdpi.com

Another significant issue is the formation of aspartimide, a common side reaction in Fmoc chemistry when an aspartic acid residue is present in the sequence. nih.gov This is particularly problematic in the synthesis of long peptides. nih.gov For sulfur-containing amino acids, the reactivity of the thiol group requires careful selection of protecting groups that are stable throughout the synthesis and can be removed without affecting the rest of the peptide. bachem.com

Table 1: Common Challenges and Optimization Strategies in Fmoc-SPPS with Sulfur-Containing Amino Acids

| Challenge | Description | Optimization Strategy |

| Oxidation | The thiol group is prone to oxidation, leading to unintended disulfide bond formation. | Use of thiol protecting groups like trityl (Trt) or 4-methoxytrityl (Mmt). chemimpex.com |

| Racemization | Loss of stereochemical integrity at the α-carbon during activation and coupling. mdpi.com | Careful selection of coupling reagents (e.g., HCTU, HATU) and bases to minimize epimerization. mdpi.com |

| Aspartimide Formation | A base-induced side reaction involving aspartic acid residues leading to by-products. nih.gov | Utilizing sterically hindered side-chain protecting groups for aspartic acid. mdpi.com |

| Aggregation | Hydrophobic peptides can aggregate on the solid support, hindering reaction efficiency. nih.gov | Incorporation of backbone-protecting groups or using specialized "green" solvents to improve solubility. nih.govacs.org |

Construction of Disulfide-Rich Peptides and Peptidomimetics

The inherent disulfide bond in this compound makes it a valuable precursor for the synthesis of peptides rich in disulfide bridges, which are crucial for the structural integrity and biological activity of many peptides. springernature.comresearchgate.net

Design and Synthesis of Cyclic Peptides via Disulfide Bridging

This compound and its derivatives are instrumental in creating cyclic peptides. chemimpex.com Cyclization through disulfide bond formation significantly enhances the conformational rigidity and proteolytic stability of peptides compared to their linear counterparts. issuu.com The synthesis of cyclic peptides can be achieved either in solution or on the solid support ("on-resin cyclization"). universiteitleiden.nlissuu.com On-resin cyclization is often preferred as it can minimize intermolecular reactions by creating a "pseudo-dilution" effect. issuu.com

A common strategy involves incorporating two homocysteine residues (or cysteine) into the peptide chain with their thiol groups protected. After assembling the linear peptide, the protecting groups are selectively removed, and the disulfide bridge is formed through oxidation.

Strategies for Multiple Disulfide Bond Formation and Connectivity Control

Synthesizing peptides with multiple disulfide bonds presents a significant challenge in ensuring the correct pairing of the thiol groups. issuu.com To achieve regioselective disulfide bond formation, orthogonal protecting group strategies are employed. This involves using different thiol protecting groups that can be removed under distinct conditions.

For instance, a combination of trityl (Trt) and 4-methoxytrityl (Mmt) protecting groups can be used. The Mmt group can be selectively cleaved under mildly acidic conditions, allowing for the formation of the first disulfide bond, while the Trt group remains intact. The Trt group can then be removed under different conditions to form the second disulfide bond. The sec-isoamyl mercaptan (SIT) protecting group is another tool that expands the options for orthogonal protection in the synthesis of peptides with multiple disulfide bridges. iris-biotech.de

Table 2: Orthogonal Protecting Groups for Thiol Moieties in Peptide Synthesis

| Protecting Group | Cleavage Condition | Orthogonality |

| Trityl (Trt) | Mildly acidic (e.g., TFA) with scavengers. issuu.com | Orthogonal to Acm, tBu. issuu.com |

| 4-Methoxytrityl (Mmt) | Very mild acid, minimizing side reactions. | Allows for selective deprotection in the presence of more acid-stable groups like Trt. |

| Acetamidomethyl (Acm) | Iodine oxidation. bachem.com | Stable to acidolysis, allowing purification of the protected peptide before cyclization. bachem.com |

| sec-isoamyl mercaptan (SIT) | Easily removed with dithiothreitol (DTT). iris-biotech.de | Offers faster deprotection compared to StBu. iris-biotech.de |

Influence on Peptide Conformation and Structural Integrity

The introduction of disulfide bridges, including the homocystine disulfide bond, has a profound impact on the three-dimensional structure of a peptide. These covalent cross-links significantly constrain the peptide backbone, leading to a more defined and rigid conformation. springernature.comissuu.com This structural stabilization is often essential for the peptide's biological activity, as it can lock the peptide into its bioactive conformation, enhancing its binding affinity to target receptors. springernature.com

The length of the disulfide bridge also plays a role. The disulfide bond in homocystine is one methylene (B1212753) group longer than that in cystine, which can influence the resulting cyclic structure's ring size and conformational flexibility. This subtle structural difference can be exploited in peptide engineering to fine-tune the conformational properties and biological activity of synthetic peptides.

Peptide Modifications and Derivatization

The incorporation of this compound into peptide chains provides a versatile platform for subsequent chemical modification. The unique properties of the homocysteine side chain, particularly the reactive thiol group, allow for a range of derivatization strategies that are central to peptide engineering and the development of novel peptide-based materials and therapeutics.

Introduction of Non-Canonical Homocysteine Analogues

The direct incorporation of non-canonical amino acids during solid-phase peptide synthesis can be challenging and expensive. nih.gov An alternative and powerful strategy is the post-synthetic modification of a natural amino acid residue within a fully assembled peptide to generate a non-canonical analogue. universityofcalifornia.edu Methionine is an ideal candidate for such transformations due to its relatively low abundance and the unique reactivity of its thioether side chain. universityofcalifornia.edunih.gov

A key methodology has been developed for the efficient and chemoselective conversion of methionine residues into stable, functional homocysteine derivatives. universityofcalifornia.edursc.org This process provides a route to introduce homocysteine or its S-alkylated analogues into specific sites within a peptide or polypeptide chain after its initial synthesis. rsc.org

The transformation is a two-step process:

Chemoselective S-Alkylation: At a low pH, methionine residues undergo highly chemoselective alkylation with an alkylating agent (e.g., an alkyl halide) to yield stable sulfonium (B1226848) ions. rsc.org

Selective Demethylation: The resulting sulfonium ion can then be selectively demethylated, often by a nucleophile, to give a stable S-alkyl homocysteine residue. rsc.org

This method allows for the introduction of a wide range of functional groups, effectively creating diverse non-canonical homocysteine analogues in a site-specific manner. universityofcalifornia.edu The resulting charge-neutral alkyl homocysteine derivatives are often more biocompatible and better suited to mimic various biological materials compared to the intermediate cationic sulfonium ions. universityofcalifornia.edu

| Step | Reaction | Reagents/Conditions | Outcome | Reference |

| 1 | S-Alkylation of Methionine | Alkyl halide (R-X), Low pH | Stable sulfonium ion intermediate | rsc.org |

| 2 | Demethylation | Nucleophile (e.g., thiol) | S-alkylated homocysteine residue | rsc.orgnih.gov |

This table is interactive. Click on the headers to sort.

This approach for generating homocysteine analogues from methionine residues expands the toolbox of peptide chemists, enabling the creation of functional biopolymers and biomimetic analogues from readily available starting materials. rsc.org It complements the direct synthesis approach using building blocks like Fmoc-L-homopropargylglycine, which is used to introduce alkyne handles for subsequent "click" chemistry bioconjugation. nih.govbrandeis.edu

Fmoc L Homocystine in Biomaterials and Supramolecular Assemblies

Design and Fabrication of Peptide-Based Hydrogels

The predictable self-assembly of Fmoc-peptides allows for the rational design and fabrication of hydrogels with tailored properties. Fmoc-L-homocystine is a particularly interesting building block due to its disulfide bond, which can be used to create redox-responsive materials. vulcanchem.com

The mechanical properties of peptide hydrogels, particularly their stiffness or rigidity, are critical for applications like tissue engineering, where the scaffold's mechanics can direct cell fate. researchgate.netcore.ac.uk The rigidity of these materials can be precisely engineered through several strategies.

Amino Acid Sequence Modification: The choice of amino acid in the peptide sequence significantly impacts the final gel's stiffness. For example, increasing the number of aromatic groups in the peptide backbone can enhance π-π interactions, leading to more robust and elastic hydrogels. researchgate.net Studies have shown that incorporating bulky side chains like valine can increase gel stiffness, while smaller side chains like alanine (B10760859) may decrease it. mdpi.comresearchgate.net

Co-assembly: Mixing two or more different Fmoc-peptide building blocks can create co-assembled hydrogels with hybrid properties. nih.govnih.gov For example, co-assembling a structural peptide like Fmoc-diphenylalanine (Fmoc-FF) with a bioactive peptide can produce a scaffold that is both mechanically robust and functionally active. rsc.orgnih.gov This approach allows for fine-tuning the mechanical modulus over a wide range. acs.org

Covalent Cross-linking: Introducing covalent cross-links within the nanofiber network can dramatically enhance mechanical stability. researchgate.net Di-Fmoc-L-homocystine is ideally suited for this, as the disulfide bond can act as an intrinsic, redox-sensitive cross-link. vulcanchem.com Furthermore, peptides can be designed with terminal cysteine residues, which can be oxidized to form intermolecular disulfide bonds, locking the assembled structure and preventing its disassembly upon dilution. researchgate.net This strategy creates more elastic gels that better maintain their shape integrity. researchgate.net

| Engineering Strategy | Mechanism | Effect on Rigidity (G') | Reference |

| Increase Aromatic Content | Enhances π-π stacking interactions between fibers. | Increase | researchgate.net |

| Incorporate Bulky Side Chains (e.g., Valine) | Increases packing density and intermolecular forces. | Increase | mdpi.comresearchgate.net |

| Co-assembly with Stiff Peptides (e.g., Fmoc-FF) | Creates a composite network with enhanced mechanical properties. | Tunable (Increase) | rsc.orgnih.gov |

| Disulfide Cross-linking (e.g., from Homocystine) | Forms covalent bonds between fibers, stabilizing the network. | Significant Increase | vulcanchem.comresearchgate.net |

Chirality is a fundamental property of biological systems, and replicating it in synthetic biomaterials is a key goal. The self-assembly of chiral building blocks like L-amino acids allows for the transfer of chirality from the molecular level to the macroscopic scale. researchgate.net

Molecular Engineering of Peptide Fibers for Tunable Rigidity

Advanced Functional Materials Development

The unique properties of this compound-based assemblies make them prime candidates for the development of advanced functional materials. The presence of the disulfide bond is a key feature, enabling the creation of "smart" materials that can respond to specific biological cues. vulcanchem.com

One major application is in the development of redox-responsive drug delivery systems. vulcanchem.com A hydrogel can be loaded with therapeutic agents and remain stable under normal physiological conditions. However, in a reducing environment, such as the interior of a cell where glutathione (B108866) is present in high concentrations, the disulfide bonds in the homocystine units are cleaved. vulcanchem.comresearchgate.net This cleavage disrupts the cross-linking of the hydrogel network, causing it to dissolve and release its encapsulated cargo in a controlled and targeted manner. vulcanchem.com

These hydrogels also serve as excellent scaffolds for 3D cell culture and tissue engineering. rsc.orgacs.org They can mimic the fibrous architecture of the natural extracellular matrix (ECM), providing a supportive environment for cell growth. rsc.orgmdpi.com Bioactive peptide sequences, such as the cell-adhesion motif RGD, can be co-assembled into the hydrogel to promote specific cell interactions. nih.govrsc.org The tunable mechanical properties allow researchers to create scaffolds that match the stiffness of specific tissues, which is known to be a critical factor in guiding stem cell differentiation. acs.org

Incorporation into Polymeric Scaffolds

The integration of this compound into polymeric scaffolds is a key strategy for developing advanced biomaterials. This process primarily leverages the principles of solid-phase peptide synthesis (SPPS), where this compound serves as a specialized building block. The fluorenylmethoxycarbonyl (Fmoc) group provides essential protection for the amine group, allowing for the sequential and controlled addition of amino acids to build complex peptide chains. chemimpex.com These peptides, containing the homocystine residue, can be designed to self-assemble into three-dimensional (3D) nanofiber scaffolds. nih.gov

The self-assembly process is often driven by non-covalent interactions, including hydrogen bonding between peptide backbones and π-π stacking interactions involving the aromatic Fmoc groups. vulcanchem.comrsc.org This leads to the formation of ordered nanofibers that entangle to create a hydrogel, a type of polymeric scaffold that can hold large amounts of water. rsc.orgrsc.org These hydrogels can mimic the natural extracellular matrix, making them promising materials for tissue engineering and regenerative medicine. rsc.orgacs.org

The incorporation of the disulfide bond from the homocystine unit within the polymer backbone or as a cross-linker is crucial. It not only contributes to the structural integrity of the scaffold but also introduces a point of controlled degradation, which is discussed in the following section. Researchers have developed various peptide sequences incorporating Fmoc-protected amino acids to create hydrogels with tunable mechanical properties and improved biofunctionality. rsc.org For instance, the combination of different peptide hydrogelators can result in materials with new architectures and enhanced stability. rsc.org

| Feature | Description | Significance in Polymeric Scaffolds |

| Fmoc Group | A protecting group for amines used in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com | Enables the precise, stepwise synthesis of peptides containing L-homocystine. chemimpex.com It can also promote self-assembly through π-π stacking interactions. vulcanchem.comrsc.org |

| Peptide Self-Assembly | Spontaneous organization of peptides into ordered nanostructures (e.g., nanofibers). nih.gov | Forms the 3D network structure of hydrogel scaffolds that can mimic the extracellular matrix. rsc.orgacs.org |

| Disulfide Bond | A covalent bond (-S-S-) linking the two homocysteine units. | Provides structural cross-linking within the scaffold and serves as a redox-responsive linkage. vulcanchem.com |

| Hydrogel Formation | Entanglement of self-assembled nanofibers to form a water-swollen polymer network. rsc.org | Creates a biocompatible environment suitable for applications like cell culture and controlled drug release. rsc.org |

Stimuli-Responsive Materials Based on Thiol/Disulfide Dynamics

The disulfide bond inherent in the this compound structure is the cornerstone for creating stimuli-responsive biomaterials. vulcanchem.com These materials are designed to change their properties in response to specific environmental triggers, particularly changes in the redox state. nih.govmdpi.com The key mechanism is the cleavage of the disulfide bond (-S-S-) into two thiol groups (-SH) under reducing conditions, a process known as thiol-disulfide exchange. nih.govmdpi.com

This redox-responsiveness is highly relevant in biomedical applications due to the differential redox environments in the body. For example, the concentration of the natural reducing agent glutathione (GSH) is significantly higher inside cells (2–10 mM) compared to the extracellular environment. mdpi.com This difference is even more pronounced in cancer cells, which can have GSH levels that are 100 to 1,000 times greater than in normal cells. mdpi.com

By incorporating this compound into a polymeric scaffold, such as a hydrogel, a "smart" drug delivery system can be developed. The material remains stable under normal physiological conditions, effectively entrapping a therapeutic agent. However, upon reaching a target site with a high concentration of reducing agents, like a tumor, the disulfide cross-links within the scaffold are broken. vulcanchem.com This leads to the disassembly or dissolution of the hydrogel matrix and the subsequent release of the encapsulated drug. vulcanchem.com This targeted release mechanism enhances therapeutic efficacy while minimizing off-target effects.

The dynamic and reversible nature of the thiol-disulfide interconversion allows for the design of a wide array of soft and self-assembling materials. nih.govmdpi.com The reactivity and, therefore, the responsive behavior can be tuned by modifying the chemical groups adjacent to the disulfide bond. mdpi.com This allows for precise control over the material's degradation and the release kinetics of its payload.

| Stimulus | Mechanism | Resulting Change in Material | Application Example |

| Reducing Agents (e.g., Glutathione, DTT) | Thiol-disulfide exchange reaction cleaves the disulfide bonds (-S-S-) into thiol groups (-SH). nih.govmdpi.com | Disassembly of the scaffold, hydrogel dissolution, or cleavage of a drug from a polymer carrier. vulcanchem.com | Targeted drug delivery to cancer cells, which have high intracellular glutathione concentrations. mdpi.com |

| Oxidizing Agents | Oxidation of thiol groups (-SH) to form new disulfide bonds (-S-S-). | Formation or stabilization of cross-linked structures, polymerization of self-assembled structures. rsc.org | Stabilization of peptide-based nanofibers after self-assembly. rsc.org |

Advanced Chemical Biology and Biochemical Research Applications

Probing Enzyme Mechanisms and Substrate Recognition

The subtle difference between homocysteine and its lower homolog, cysteine—an additional methylene (B1212753) group in its side chain—allows for the creation of precisely altered peptide substrates and inhibitors. By synthesizing peptides containing homocysteine instead of cysteine using Fmoc chemistry, researchers can systematically probe the structural and functional constraints of enzyme active sites. nih.govacs.org

S-Adenosyl-L-methionine (SAM)-dependent methyltransferases are a vast class of enzymes that catalyze the transfer of a methyl group from SAM to a wide array of substrates, including proteins, nucleic acids, and small molecules. beilstein-journals.orgcaldic.com The product of this reaction, S-adenosyl-L-homocysteine (SAH), is a potent feedback inhibitor of these enzymes. researchgate.netuniversiteitleiden.nl Fmoc-L-homocysteine derivatives are critical starting materials for the synthesis of SAH analogues and complex bisubstrate inhibitors designed to probe the active sites of methyltransferases with high specificity. researchgate.netresearchgate.net

Researchers synthesize peptide-based inhibitors where an analogue of the adenosine (B11128) cofactor is covalently linked to a peptide sequence mimicking the enzyme's natural substrate. universiteitleiden.nlresearchgate.net This approach, reliant on Fmoc-SPPS for the peptide backbone assembly, creates high-affinity transition-state mimics that can be used for structural and functional studies of enzymes like protein arginine methyltransferases (PRMTs) and protein N-terminal methyltransferases (NTMTs). universiteitleiden.nlresearchgate.net By modifying the homocysteine portion of SAH, scientists can investigate the structural determinants for cofactor binding and develop selective inhibitors. researchgate.net These synthetic probes are instrumental in elucidating catalytic mechanisms and have become valuable tools in the development of potential therapeutics targeting diseases linked to aberrant methyltransferase activity. researchgate.netrsc.org

Table 1: Examples of Probes for SAM-Dependent Enzymes Derived from Homocysteine Analogues

| Probe Type | Target Enzyme Class | Research Application | Key Findings |

|---|---|---|---|

| Bisubstrate Inhibitors | Protein Arginine Methyltransferases (PRMTs) | Development of transition-state mimics to study enzyme mechanism and inhibition. universiteitleiden.nl | Covalently linking an adenosine moiety to a substrate peptide creates potent and specific inhibitors, providing insight into the active site configuration. universiteitleiden.nl |

| SAM-Peptide Conjugates | Protein N-terminal Methyltransferase 1 (NTMT1) | Synthesis of bisubstrate inhibitors with varying alkyl linkers to probe the enzyme's active site. researchgate.net | The length and nature of the linker between the SAH-analogue and the peptide substrate significantly impact inhibitory potency, with one conjugate achieving a Ki value of 310 nM. researchgate.net |

| SAH Analogues | DNA Methyltransferases (e.g., M.HhaI) | Investigation of structural requirements for cofactor binding and enzyme inhibition. researchgate.net | Modifications to the adenine, ribose, or homocysteine portions of SAH reveal specific interactions crucial for binding and competitive inhibition. researchgate.net |

This table is interactive. Click on the headers to explore the data.

Thiol-disulfide exchange is a fundamental reaction in biology, critical for protein folding, stability, and redox regulation. The thiol side chain of cysteine is the primary participant in these reactions. By using Fmoc chemistry to substitute homocysteine for cysteine in synthetic peptides, scientists can investigate how the increased ring size and altered geometry of a homocysteine-containing disulfide bond affect enzyme recognition and catalysis. nih.govacs.org

A notable application is in the study of thioredoxin reductases (TrxRs), enzymes that catalyze thiol/disulfide exchange reactions. acs.org Researchers synthesized peptide substrates corresponding to the C-terminal redox center of Drosophila melanogaster TrxR, systematically replacing each of the two cysteine residues with homocysteine (hCys). acs.org The synthesis was achieved using standard Fmoc solid-phase chemistry. Kinetic analysis revealed that substituting hCys for either cysteine residue significantly slowed the rate of thiol/disulfide exchange, demonstrating the exquisite specificity of the enzyme's active site for the precise geometry of a cystine disulfide bridge. nih.govacs.org This use of Fmoc-L-homocysteine provides direct mechanistic insights into how enzymes distinguish between highly similar functional groups.

Table 2: Research Findings from Homocysteine Substitution in Thiol-Disulfide Exchange Studies

| Enzyme System | Modification | Synthetic Method | Key Finding |

|---|---|---|---|

| Drosophila melanogaster Thioredoxin Reductase (DmTR) | Cysteine residues in a peptide substrate replaced with homocysteine. acs.org | Standard Fmoc solid-phase peptide synthesis. acs.org | Replacement of Cys489 with hCys led to a 238-fold reduction in activity, highlighting a critical interaction disrupted by the additional methylene group. acs.org |

| Plasmodium falciparum Thioredoxin Reductase (PfTrxR) | Cysteine residues in a peptide substrate replaced with homocysteine. nih.gov | Standard Fmoc solid-phase peptide synthesis. nih.gov | Substitution of hCys for either Cys535 or Cys540 slowed the rate of thiol/disulfide exchange by 3.5-fold and 5.4-fold, respectively, indicating the importance of the disulfide ring size. nih.gov |

This table is interactive. Click on the headers to explore the data.

Studies on S-Adenosyl-L-Methionine (SAM) Dependent Enzymes

Development of Biochemical Probes and Molecular Tools

Fmoc-L-homocystine is a versatile precursor for creating sophisticated biochemical probes. Its incorporation into a peptide via SPPS introduces a specific chemical handle that can be used for a variety of applications, from identifying protein interaction partners to attaching functional moieties for targeted research. chemimpex.comchemimpex.com

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular function. utmb.edu Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to identify interacting proteins by covalently capturing them in a complex. thermofisher.com this compound can be used to synthesize peptidic probes for these studies. The disulfide bond of homocystine can itself act as a cleavable crosslinker, or the thiol group of a homocysteine residue can be functionalized with a photo-activatable or chemically reactive group.

These synthetic peptides can be designed to mimic specific protein domains or binding motifs. Once introduced into a cellular lysate or living cells, they can bind to their target protein(s). Subsequent activation of the crosslinking moiety captures the interacting partners. The resulting complex can be purified, and the interacting proteins identified by mass spectrometry. This strategy allows for the mapping of transient or weak interactions that are often difficult to detect using other methods. thermofisher.com The use of Fmoc-protected non-canonical amino acids like homocysteine enables the precise placement of the reactive handle within the peptide probe, enhancing the specificity of the crosslinking experiment.

The ability to attach functional molecules, such as fluorophores, affinity tags, or drug molecules, to specific sites on biomolecules is crucial for modern biological research. coledeforest.comresearchgate.net The thiol side chain of homocysteine, once deprotected after peptide synthesis, serves as a nucleophilic handle for highly specific bioconjugation reactions.

Using Fmoc-L-homocysteine in SPPS allows for the precise placement of a homocysteine residue at any desired position within a peptide sequence. This site-selectivity is a major advantage over stochastic labeling of naturally occurring amino acids like lysine. Following synthesis and purification, the unique thiol group of the homocysteine residue can be targeted with maleimides, haloacetyls, or other thiol-reactive reagents to attach a probe of interest. acs.org This methodology is widely used to create fluorescently labeled peptides for cellular imaging, biotinylated peptides for affinity purification, and peptide-drug conjugates for targeted delivery. chemimpex.comchemimpex.comacs.org

Application in Proteomics Research for Protein Interaction Studies

Chemical Modification of Proteins and Peptides in Vitro

The primary in vitro application of this compound is as a building block in solid-phase peptide synthesis (SPPS) to create chemically modified peptides. uci.eduresearchgate.net This allows for the production of peptides containing non-canonical residues, specific post-translational modifications, or altered backbones that are inaccessible through biological expression systems.

A particularly powerful application is the synthesis of cyclic peptides. researchgate.netgoogle.com Cyclization can dramatically improve a peptide's metabolic stability, receptor binding affinity, and bioavailability. The disulfide bond of homocystine can be used for intramolecular cyclization. A linear peptide is first synthesized using Fmoc-SPPS, incorporating two protected homocysteine residues. After cleavage from the resin and deprotection, oxidation of the two thiol groups forms an intramolecular disulfide bridge, resulting in a cyclic peptide. chemimpex.com The larger ring size formed by a homocystine-homocystine disulfide bridge compared to a cystine-cystine bridge can lead to different conformational preferences and biological activities, offering another avenue for peptide optimization. This strategy has been instrumental in developing novel peptide-based therapeutics and research tools. chemimpex.comresearchgate.net

Table 3: Applications in In Vitro Peptide Modification

| Modification Type | Strategy | Advantage | Research Area |

|---|---|---|---|

| Peptide Cyclization | Intramolecular disulfide bond formation between two homocysteine residues. chemimpex.com | Enhances peptide stability, bioactivity, and receptor affinity. chemimpex.comresearchgate.net | Drug discovery, development of therapeutic peptides. chemimpex.com |

| Site-Specific Labeling | Incorporation of a single homocysteine residue as a unique chemical handle. acs.org | Allows for precise attachment of probes (e.g., fluorophores, biotin) at a defined position. coledeforest.com | Cellular imaging, affinity-based proteomics, diagnostic tool development. chemimpex.com |

| Mechanistic Probes | Substitution of cysteine with homocysteine in enzyme substrates. nih.govacs.org | Alters side-chain length and disulfide ring geometry to probe enzyme active site specificity. nih.govacs.org | Enzymology, investigation of reaction mechanisms. acs.org |

This table is interactive. Click on the headers to explore the data.

S-Homocysteinylation of Cysteine Residues

S-homocysteinylation is a post-translational modification where a homocysteine molecule forms a mixed disulfide bond with a cysteine residue on a protein. nih.govmdpi.com This modification can alter the structure and function of proteins and is associated with various pathological conditions. rsc.org The chemical synthesis of peptides containing homocysteine residues, facilitated by the use of Fmoc-L-homocysteine derivatives in SPPS, provides a precise method to investigate the specific consequences of this modification. chemimpex.com

Researchers can synthesize a peptide containing a homocysteine residue at a defined position. After cleavage from the resin and deprotection, the free thiol group of the homocysteine residue in the synthetic peptide can be reacted with a target protein containing an accessible cysteine residue. This process occurs via a thiol-disulfide exchange reaction, a nucleophilic displacement where the thiolate anion of one residue attacks the disulfide bond of another, or a free thiol is oxidized to form a new disulfide bridge. nih.govcsic.esbachem.com This strategy allows for the site-specific S-homocysteinylation of a target protein, enabling detailed studies on how this specific modification impacts protein folding, enzyme activity, or protein-protein interactions. nih.gov The high pKa of homocysteine's sulfhydryl group (around 10.0) contributes to the formation of relatively stable disulfide bonds compared to other thiols, a key chemical feature underlying its biological impact. nih.gov

Several key proteins have been identified as targets for S-homocysteinylation in vivo, and the use of synthetic homocysteinylated peptides allows for the controlled investigation of these interactions.

Table 1: Examples of Proteins Targeted by S-Homocysteinylation

| Protein Target | Biological Function | Potential Consequence of Homocysteinylation |

|---|---|---|

| Albumin | Maintains osmotic pressure, transports various substances. nih.gov | The Cys34 residue is a primary target; modification can alter binding capacities. nih.gov |

| Fibrinogen | A key protein in blood coagulation. | Homocysteinylation can impair its ability to bind to fibrin (B1330869) and affect clot formation. nih.gov |

| Transthyretin | Transports thyroxine and retinol-binding protein. nih.gov | Modification of the Cys10 residue has been demonstrated. nih.gov |

| Metallothionein | Binds heavy metals and scavenges free radicals. | Homocysteinylation can disrupt zinc binding and impair its antioxidant activity. nih.gov |

| Fibrillin-1 | A major component of extracellular microfibrils. nih.gov | May lead to loss of function, impacting tissue elasticity. nih.gov |

Site-Specific Labeling and Conjugation Strategies

The incorporation of a homocysteine residue into a synthetic peptide using an Fmoc-protected building block provides a unique chemical handle for site-specific labeling and bioconjugation. rsc.orgescholarship.orgresearchgate.net The thiol side chain of the homocysteine residue is a potent nucleophile that is not commonly found in proteins, making it an ideal target for selective modification. nih.gov This allows for the precise attachment of a wide variety of molecular probes, such as fluorophores, biotin (B1667282) tags, or larger biomolecules. researchgate.net

The strategy begins with the standard Fmoc solid-phase peptide synthesis, where Fmoc-S-trityl-L-homocysteine or a similarly protected derivative is incorporated at the desired position in the peptide sequence. chemimpex.com Following synthesis and complete deprotection, the peptide possesses a single, reactive thiol group at the homocysteine position. This thiol can then be chemoselectively targeted with an electrophilic labeling reagent.

Common conjugation strategies include:

Michael Addition: Thiol groups readily react with maleimides at neutral to slightly basic pH to form a stable thioether bond. This is one of the most widely used methods for thiol-specific bioconjugation. rsc.org

Thiol-Disulfide Exchange: Reaction with an activated disulfide, such as a pyridyl disulfide derivative, results in the formation of a new, stable disulfide bond between the homocysteine residue and the label. bachem.com

Alkylation: Thiol-reactive reagents like iodoacetamides or bromoacetamides react with the thiol group via an SN2 reaction to form a stable thioether linkage.

This approach enables the creation of precisely labeled peptide probes for a multitude of applications, from fluorescence resonance energy transfer (FRET) assays to cellular imaging and affinity purification.

Table 2: Common Reagents for Site-Specific Labeling of Homocysteine Thiols

| Reagent Class | Reactive Group | Resulting Linkage | Example Application |

|---|---|---|---|

| Maleimides | Carbon-carbon double bond of the maleimide (B117702) ring | Thioether | Attaching fluorescent dyes (e.g., Fluorescein-maleimide) or biotin. rsc.org |

| Haloacetyls | Iodoacetamide or Bromoacetamide | Thioether | Covalent attachment of various probes and crosslinkers. |

| Pyridyl Disulfides | Pyridyl-disulfide | Disulfide | Reversible conjugation or introduction of another thiol-containing molecule. bachem.com |

| Thioesters | Thioester group | Thioester (initially), rearranges in some ligation chemistries | Used in native chemical ligation-like strategies for protein synthesis. |

Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the analysis and purification of Di-Fmoc-L-homocystine and peptides derived from it. These separation techniques are crucial for isolating the compound from reaction mixtures and for assessing its purity with high precision.

In research and industrial settings, HPLC is used to validate the efficiency of peptide coupling reactions, with successful incorporations of Di-Fmoc-L-homocystine exceeding 98% efficiency. vulcanchem.com Commercial suppliers of Fmoc-protected amino acids, including derivatives of homocystine, typically guarantee a purity of ≥97% as determined by HPLC. chemimpex.com For more demanding applications like the synthesis of high-quality therapeutic peptides, specifications for Fmoc-amino acids can be much stricter, requiring HPLC purity of ≥99%. The purification of peptides containing this unit is often achieved using preparative RP-HPLC, which allows for the isolation of the desired product from a crude synthetic mixture. semanticscholar.org

| Parameter | Typical Value/Condition | Source(s) |

| Technique | Reversed-Phase HPLC (RP-HPLC) | semanticscholar.orgresearchgate.net |

| Stationary Phase | C18 Column | researchgate.net |

| Purity Validation | ≥97% for standard grade, ≥99% for high purity | chemimpex.com |

| Coupling Efficiency | >98% in Solid-Phase Peptide Synthesis (SPPS) | vulcanchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry to provide unambiguous structural identification. For Di-Fmoc-L-homocystine, LC-MS/MS is used to confirm the molecular weight and to gain insight into its fragmentation patterns, which serves as a definitive confirmation of its identity.

In tandem mass spectrometry (MS/MS) analysis, the derivatized amino acid is ionized, typically using electrospray ionization (ESI), and the parent ion is selected and fragmented. The resulting fragment ions are characteristic of the molecule's structure. For the related monomer, Fmoc-L-homocysteine, specific parent-to-daughter ion transitions have been established for its detection in complex biological matrices. ucl.ac.uk This technique offers exceptional sensitivity and specificity, making it an invaluable tool for metabolic studies and for the quality control of synthetic peptides. nih.gov High-resolution mass spectrometry (HR-MS) is also used to confirm the elemental composition by providing a highly accurate mass measurement. semanticscholar.org

| Parameter | Fmoc-L-homocysteine (Monomer) | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | ucl.ac.uk |

| MS/MS Transition (Q1 > Q3) | 356.1 > 159.8 m/z | ucl.ac.uk |

| Cone Voltage | 9 V | ucl.ac.uk |

| Collision Energy | 9 eV | ucl.ac.uk |

The stereochemical integrity of amino acids is critical for the biological function of a peptide. The presence of the incorrect enantiomer (i.e., the D-isomer in a peptide designed with L-isomers) can significantly alter its three-dimensional structure and, consequently, its therapeutic efficacy or binding affinity. nih.gov Racemization is a known side reaction that can occur during peptide synthesis, and impurities can also be introduced from the starting materials. nih.gov

Standard RP-HPLC methods are typically incapable of separating D- and L-enantiomers. Therefore, the analysis of enantiomeric purity requires specialized chiral chromatography techniques. This often involves hydrolyzing the final peptide to break it down into its constituent amino acids, followed by derivatization and analysis using gas chromatography or liquid chromatography on a chiral column. For high-quality peptide therapeutics, ensuring high enantiomeric purity (e.g., ≥99.8%) is a critical quality control step. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

Spectroscopic Approaches for Structural Confirmation and Dynamics

Spectroscopic methods provide detailed information about the covalent and three-dimensional structure of Di-Fmoc-L-homocystine and the peptides it forms. These techniques are essential for confirming that the correct molecule has been synthesized and for understanding its conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are used to confirm the covalent structure of Fmoc-homocystine derivatives by mapping the connectivity of atoms within the molecule.

Detailed ¹H and ¹³C NMR analyses have been reported for the closely related Fmoc-L-homocysteine monomer. semanticscholar.org The proton (¹H) NMR spectrum shows characteristic signals for the aromatic protons of the Fmoc group, as well as signals for the protons on the amino acid backbone and side chain. Similarly, the carbon (¹³C) NMR spectrum provides signals for each unique carbon atom in the molecule, confirming the presence of the fluorenyl, methoxycarbonyl, and homocysteine moieties. semanticscholar.org These spectral data serve as a fingerprint for the molecule, allowing for unambiguous structural verification.

Table of Reported NMR Chemical Shifts for N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-homocysteine in CD₃CN semanticscholar.org

| ¹H NMR | Chemical Shift (δ, ppm) | ¹³C NMR | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (Fmoc) | 7.92, 7.76, 7.51, 7.43 | C=O (Acid) | 175.35 |

| NH | 6.07 | C=O (Fmoc) | 158.97 |

| CH (Fmoc), CH₂ (Fmoc) | 4.44, 4.33 | Aromatic (Fmoc) | 146.81, 143.89, 131.00, 130.95, 130.40, 130.35, 129.94, 129.89, 129.33, 129.29, 128.46, 127.38, 123.27, 123.22, 122.22, 122.17 |

| α-CH | 4.39 | CH₂O (Fmoc) | 69.08 |

| γ-CH₂ | 2.71 - 2.57 | α-CH | 55.53, 54.59 |

| β-CH₂ | 2.16 - 2.03 | CH (Fmoc) | 50.22, 49.36 |

| γ-CH₂ | 39.08, 38.21, 37.36 |

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. mdpi.com When Di-Fmoc-L-homocystine is incorporated into a peptide chain, the disulfide bond can act as a conformational constraint, influencing the peptide's folding into secondary structures like α-helices or β-sheets.

UV-Visible Spectroscopy for Monitoring Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy is a widely utilized, non-destructive analytical method ideal for monitoring the progress of certain chemical reactions in real-time. In the context of solid-phase peptide synthesis (SPPS), where Fmoc-L-homocystine serves as a building block, UV-Vis spectroscopy is instrumental in tracking the kinetics of the Fmoc deprotection step.

The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to the most common SPPS strategy. Its removal is a critical repeating step in the elongation of the peptide chain. This deprotection is typically achieved by treating the Fmoc-protected peptide, which is attached to a solid support, with a secondary amine base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

The mechanism of this deprotection is a base-induced β-elimination. The piperidine removes a proton from the C9 position of the fluorenyl group, leading to the elimination of the Fmoc group as dibenzofulvene (DBF). This highly conjugated DBF molecule subsequently reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. researchgate.net This adduct possesses a strong chromophore that absorbs significantly in the UV region of the electromagnetic spectrum, a property not shared by the reactants (this compound or piperidine). researchgate.netsemanticscholar.org

This characteristic allows for the straightforward monitoring of the deprotection reaction's progress. By continuously measuring the increase in absorbance at the adduct's maximum absorption wavelengths, typically around 289 nm and 301 nm, one can follow the kinetics of the Fmoc cleavage. researchgate.net The rate of formation of the dibenzofulvene-piperidine adduct is directly proportional to the rate of deprotection of this compound.

Research has shown that the deprotection reaction is generally rapid. When using a 20-30% solution of piperidine in DMF at room temperature, the cleavage of the Fmoc group is typically complete within 5 to 10 minutes. The kinetics can be influenced by factors such as the concentration of piperidine, the specific amino acid residue, and the surrounding peptide sequence. However, the fundamental principle of monitoring the formation of the dibenzofulvene-piperidine adduct via UV-Vis spectroscopy remains a standard and effective method for optimizing and ensuring the completion of this crucial step in peptide synthesis. google.com

Below is a data table illustrating typical findings in a kinetic study of Fmoc deprotection, monitored via UV-Vis spectroscopy. While the specific rates can vary, the data represents the characteristic increase in the chromophoric adduct over time.

| Time (minutes) | Concentration of Piperidine in DMF (%) | Absorbance at 301 nm (Arbitrary Units) | Percentage of Fmoc Deprotection (%) |

| 1 | 20 | 0.85 | 63.3 |

| 3 | 20 | 1.25 | 87.9 |

| 5 | 20 | 1.42 | >99 |

| 7 | 20 | 1.42 | >99 |

This table is representative of typical kinetic data for Fmoc deprotection under standard conditions, based on findings for similar Fmoc-protected amino acids. The percentage of deprotection is calculated relative to the final, maximum absorbance value, which indicates complete reaction.

Advanced hyphenated techniques for complex mixture analysis

Following peptide synthesis, or in various biochemical studies, this compound or peptides derived from it often exist within complex mixtures. These mixtures can contain unreacted starting materials, byproducts from side reactions, and other peptides or molecules. To accurately identify and quantify the desired compound within such a matrix, more sophisticated analytical methods are required. Advanced hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. google.comlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hyphenated technique for the analysis of complex mixtures containing non-volatile and thermally labile compounds like this compound and related peptides. mdpi.comd-nb.info In this technique, the mixture is first injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. nih.gov The components of the mixture are separated based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that flows through it. oup.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

As the separated components elute from the chromatography column, they are introduced directly into the ion source of a mass spectrometer. The mass spectrometer ionizes the molecules (e.g., using electrospray ionization, ESI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.netlcms.cz This provides two dimensions of data for each component: its retention time from the LC and its mass spectrum from the MS. This high degree of specificity allows for the confident identification and quantification of this compound even in the presence of many other structurally similar compounds. researchgate.net

For instance, in a complex peptide mixture, different peptide sequences containing L-homocysteine, as well as any remaining this compound, will have distinct retention times and unique mass-to-charge ratios, enabling their individual analysis. Tandem mass spectrometry (MS/MS) can provide even greater structural information by fragmenting the parent ions and analyzing the resulting fragment ions, which can confirm the amino acid sequence of a peptide. d-nb.inforestek.com

The analysis of total homocysteine in biological samples like plasma often requires a reduction step, for example with dithiothreitol (B142953) (DTT), to cleave disulfide bonds (like the one in homocystine) prior to LC-MS/MS analysis. lcms.cz A similar strategy would be necessary if analyzing a complex mixture where this compound might have formed disulfide-linked dimers or is part of a larger peptide that has formed such bonds. nih.gov

The table below summarizes typical parameters for an LC-MS/MS method designed for the analysis of amino acids and their derivatives, which would be applicable for the analysis of a complex mixture containing this compound.

| Parameter | Description |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-Phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B to elute compounds of varying polarity. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Selected Ion Monitoring (SIM) for known m/z or full scan for unknown identification. MS/MS for structural confirmation. |

This combination of liquid chromatography for separation and mass spectrometry for detection provides the high sensitivity and selectivity required for the rigorous analysis of this compound in complex research and development settings. nih.gov

Future Directions and Emerging Research Avenues

Innovation in Protecting Group Chemistry for Enhanced Efficiency

The fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily due to its base lability, which allows for mild deprotection conditions compatible with sensitive or modified amino acids. nih.govnih.gov Historically, the development of protecting groups like tert-butoxycarbonyl (Boc) and Fmoc revolutionized peptide synthesis. molport.com The success of Fmoc chemistry, in particular, has been driven by its suitability for automation and the high purity of commercially available Fmoc-protected amino acids. nih.govresearchgate.net

Future research is focused on refining protecting group strategies to further enhance the efficiency and scope of peptide synthesis. For homo amino acids like homocystine, which are non-canonical analogs used to modulate peptide properties such as stability and hydrophobicity, effective protection is critical. iris-biotech.de For L-homocystine, this involves not only the Nα-amino group but also the reactive thiol group in its reduced monomeric form, L-homocysteine. The trityl (Trt) group is commonly used to protect the thiol side chain of homocysteine, creating Fmoc-S-trityl-L-homocysteine, a key building block for incorporating this residue into peptides. chemimpex.com Innovations may involve developing novel orthogonal protecting groups that offer even greater selectivity and milder cleavage conditions, minimizing side reactions and improving the yield of complex peptides containing homocystine.

| Protecting Group | Target Moiety | Cleavage Condition | Key Advantage |

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino | Mild base (e.g., Piperidine) | Allows for UV monitoring of deprotection; mild conditions preserve sensitive modifications. nih.gov |

| Boc (tert-Butoxycarbonyl) | α-Amino | Moderate acid (e.g., TFA) | Historically significant; robust protection. molport.com |

| Trt (Trityl) | Thiol (Side Chain) | Mild acid | Provides stable protection for the sulfur group during synthesis. chemimpex.com |

| tBu (tert-Butyl) | Carboxyl/Hydroxyl (Side Chain) | Strong acid (e.g., TFA) | Used for side-chain protection in Fmoc/tBu strategies. bachem.com |

Integration into Advanced Automated Synthesis Platforms

The Fmoc protecting group is exceptionally well-suited for automated SPPS. molport.com Its strong UV absorbance allows for real-time monitoring of the deprotection step, enabling automated systems to ensure complete reactions before proceeding to the next coupling cycle. nih.govbachem.com This feature has been instrumental in the widespread adoption of Fmoc chemistry in commercial and research-scale peptide synthesizers. molport.com

The integration of building blocks like Di-Fmoc-L-homocystine and its monomeric counterpart, Fmoc-S-trityl-L-homocysteine, into advanced synthesis platforms is a key area of development. chemimpex.com Modern automated synthesizers, including those that utilize microwave irradiation to accelerate coupling and deprotection steps, rely on high-quality Fmoc-amino acids to produce long or difficult peptide sequences efficiently. bachem.com The unique disulfide bridge of Di-Fmoc-L-homocystine is introduced as a pre-formed unit, simplifying the synthesis of cyclic or disulfide-linked peptides. Future advancements will likely focus on optimizing protocols within these automated platforms to handle complex building blocks like Di-Fmoc-L-homocystine, improving the synthesis of therapeutics such as disulfide-rich conotoxins and cyclotides. vulcanchem.com

| Feature of Fmoc Chemistry | Advantage in Automated Synthesis |

| UV-Active Leaving Group | Enables real-time, quantitative monitoring of the deprotection reaction. nih.gov |

| Mild Deprotection | Compatible with a wide range of sensitive amino acid side chains and post-translational modifications. nih.gov |

| Solid-Phase Compatibility | Reagents and by-products are easily washed away, simplifying the process. bachem.com |

| High Purity of Building Blocks | Industrial-scale production has led to high-quality, readily available Fmoc-amino acids, reducing synthesis errors. nih.govresearchgate.net |

Exploration of Novel Biochemical Pathways Involving Homocystine

Homocysteine, the monomeric precursor to homocystine, is a critical intermediate in methionine metabolism. nih.gov It sits (B43327) at a metabolic crossroads, where it can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. nih.govpractical-haemostasis.com These pathways are fundamental for processes like methylation and the production of antioxidants. chiro.orgscielo.br

While these primary metabolic routes are well-established, the introduction of homocystine-containing peptides into biological systems opens avenues for exploring novel biochemical interactions. Peptides designed with homocystine can serve as probes to study enzymatic processes or as inhibitors that target specific pathways. iris-biotech.dechemimpex.com For example, research on bicyclic peptides incorporating L-homocysteine has been used to develop metabolically stable molecules that can inhibit protein-protein interactions, such as the EGF-EGFR binding interface. ub.edu Furthermore, there is growing interest in how amino acid metabolites, including homocysteine, can self-assemble into amyloid-like structures, suggesting a potential role in the pathology of degenerative diseases that could be explored with synthetic peptide models. acs.org The use of Fmoc-L-homocystine to build these peptide tools is crucial for investigating these emerging biological roles.

| Metabolic Pathway | Key Function | Key Enzymes & Cofactors |

| Remethylation | Regenerates methionine from homocysteine. nih.govpractical-haemostasis.com | Methionine Synthase (MS), Methylenetetrahydrofolate Reductase (MTHFR), Vitamin B12, Folate. scielo.brbmj.com |

| Transsulfuration | Irreversibly converts homocysteine to cysteine. nih.govpractical-haemostasis.com | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CTH), Vitamin B6. nih.govbmj.com |

Rational Design of Supramolecular Systems with Tailored Properties

The self-assembly of small molecules into functional nanostructures is a cornerstone of bottom-up nanotechnology. acs.org Fmoc-protected amino acids are particularly effective building blocks for these systems. d-nb.infobeilstein-journals.org The aromatic Fmoc group promotes self-assembly through π-π stacking and hydrophobic interactions, while the amino acid portion provides opportunities for hydrogen bonding and other specific interactions, leading to the formation of structures like nanofibers, nanotubes, and hydrogels. beilstein-journals.orgresearchgate.netresearchgate.net

Di-Fmoc-L-homocystine is an ideal candidate for the rational design of "smart" supramolecular materials. Its structure combines the self-assembling propensity of the Fmoc groups with the redox-responsive nature of the disulfide bond. vulcanchem.com This allows for the creation of hydrogels that can be disassembled under specific reducing conditions, a property highly desirable for controlled drug delivery. vulcanchem.comkvinzo.com Future research will focus on tailoring these systems by co-assembling this compound with other functionalized amino acids to create multi-functional materials. d-nb.info For instance, co-assembly could yield hydrogels with specific cell-adhesion properties, antimicrobial activity, or enhanced mechanical strength for applications in tissue engineering and regenerative medicine. researchgate.netacs.org

| Non-Covalent Interaction | Role in Self-Assembly of Fmoc-Amino Acids |

| π-π Stacking | Occurs between the aromatic fluorenyl rings of the Fmoc groups, acting as a primary driving force for aggregation. researchgate.net |

| Hydrophobic Interactions | The fluorenyl group and amino acid side chains contribute to the sequestration of nonpolar parts away from water. beilstein-journals.org |

| Hydrogen Bonding | Forms between the carboxylic acid and amide groups of the amino acid backbone, resembling β-sheet structures. acs.org |

| Electrostatic Interactions | Occur between charged side chains or terminal groups, influencing solubility and co-assembly. researchgate.net |

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for Fmoc-L-homocystine to minimize dipeptide formation?

- Methodological Answer : To synthesize this compound derivatives, maintain a pH >7 (but <10) during Fmoc protection using NaHCO₃ as a base. Excess Fmoc-Cl should be minimized to reduce dipeptide byproducts. Adjusting reagent concentration and reaction time can further suppress unintended peptide coupling . Characterization via HPLC and mass spectrometry is critical to verify purity.

Q. Which analytical techniques are essential for confirming this compound structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (to confirm backbone and side-chain structure),

- HPLC (to assess purity, with retention time compared to standards),

- Mass spectrometry (for molecular weight validation).

For known compounds, cross-reference with literature data; for novel derivatives, elemental analysis and X-ray crystallography may be required .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in airtight, light-protected containers. Pre-dry the compound to avoid hydrolysis. Regular purity checks via TLC or HPLC are recommended, especially after prolonged storage .

Advanced Research Questions

Q. How does hydrophobicity (log P) influence the gelation behavior of this compound derivatives?

- Methodological Answer : Hydrophobicity dictates gel stability:

- Low log P (<2.8) : Forms syneretic gels (water expulsion observed).

- Intermediate log P (2.8–5.5) : Produces self-supporting gels at pH 4.

Rheology (e.g., oscillatory shear tests) and TEM can monitor gel stiffness and fibril morphology. For example, Fmoc-LG (log P ~3.5) forms rigid gels via β-sheet stacking, while less hydrophobic analogs require pH adjustments .

Q. What mechanisms explain pH-dependent self-assembly of this compound?

- Methodological Answer : pH governs deprotonation of carboxyl/amino groups, altering electrostatic interactions. At pH >7, Fmoc groups stack via π-π interactions, forming fibrils. Below pH 4, protonation disrupts stacking, leading to amorphous aggregates. Use FTIR to track β-sheet formation (amide I band at ~1630 cm⁻¹) and CD spectroscopy to monitor secondary structure transitions .

Q. How can computational models resolve contradictions in proposed supramolecular structures?

- Methodological Answer : Molecular dynamics (MD) simulations can predict fibril packing. For Fmoc-dipeptides, MD revealed Fmoc cores with polyproline II conformations instead of β-sheets. Validate models against experimental WAXS data (e.g., d-spacings for π-stacking at ~4.5 Å) .

Q. What strategies mitigate side reactions like Fmoc-β-alanine formation during synthesis?

- Methodological Answer : Fmoc-β-Ala-OH arises from Fmoc-OSu degradation. To minimize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。